Timepidium Bromide

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure

See also: Timepidium (has active moiety).

Properties

IUPAC Name |

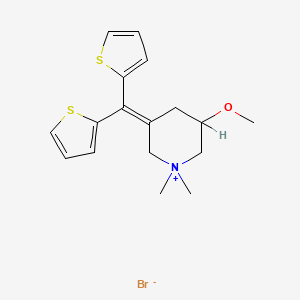

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXMEPZSHLZFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023672 | |

| Record name | Timepidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35035-05-3 | |

| Record name | Timepidium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35035-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timepidium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035035053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timepidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMEPIDIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E4766V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Timepidium Bromide: A Technical Guide to its Mechanism of Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1] Its therapeutic efficacy is rooted in its action as a muscarinic receptor antagonist. By competitively blocking the binding of acetylcholine to its receptors on smooth muscle cells, this compound effectively inhibits the downstream signaling cascades that lead to muscle contraction. This technical guide provides an in-depth exploration of the mechanism of action of this compound on smooth muscle, detailing its interaction with muscarinic receptors, the subsequent effects on intracellular signaling pathways, and the experimental methodologies used to elucidate these actions.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. The parasympathetic nervous system, primarily through the neurotransmitter acetylcholine (ACh), plays a pivotal role in regulating smooth muscle tone. This compound, as a quaternary ammonium anticholinergic compound, offers a targeted approach to mitigate excessive smooth muscle contractions by acting as a muscarinic receptor antagonist.[2] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[2] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). In smooth muscle, the M2 and M3 subtypes are predominantly expressed and are crucial for regulating contractility.

-

M3 Receptor Blockade: The binding of acetylcholine to M3 receptors, which are coupled to the Gq/11 class of G-proteins, is the principal pathway for initiating smooth muscle contraction.[3] this compound competes with acetylcholine for the binding site on the M3 receptor, thereby preventing its activation.

-

M2 Receptor Modulation: While M3 receptors are directly linked to contraction, M2 receptors, coupled to Gi proteins, play a modulatory role by inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels. By antagonizing M2 receptors, this compound can influence the overall contractile state of the smooth muscle.

The antagonistic properties of this compound have been quantified in various in vitro studies. A key parameter for assessing the potency of a competitive antagonist is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Quantitative Data: Antagonistic Potency

| Antagonist | Preparation | Agonist | pA2 Value | Reference |

| This compound | Isolated Guinea Pig Gallbladder | Methacholine | 8.44 | [1] |

| Atropine | Isolated Guinea Pig Gallbladder | Methacholine | 9.11 | [1] |

| Hyoscine-N-butylbromide | Isolated Guinea Pig Gallbladder | Methacholine | 7.55 | [1] |

Intracellular Signaling Pathways

The binding of acetylcholine to M3 muscarinic receptors triggers a well-defined signaling cascade that culminates in smooth muscle contraction. This compound's antagonism of these receptors disrupts this pathway at its inception.

-

Gq-Protein Activation: Upon acetylcholine binding, the M3 receptor activates the Gq alpha subunit of its associated G-protein.

-

Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), a specialized endoplasmic reticulum in muscle cells. This binding triggers the release of stored calcium ions (Ca2+) from the SR into the cytoplasm.

-

Initiation of Contraction: The resulting increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and leading to muscle contraction.

By blocking the initial binding of acetylcholine, this compound prevents the activation of this entire cascade, leading to smooth muscle relaxation.

Visualizing the Signaling Pathway

Caption: Antagonism of the M3 Muscarinic Receptor by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological techniques. The following are detailed methodologies for key experiments.

Isolated Organ Bath for Smooth Muscle Contractility

This technique is fundamental for assessing the effect of compounds on smooth muscle contraction in a controlled ex vivo environment.

Objective: To determine the antagonistic effect of this compound on agonist-induced smooth muscle contraction.

Materials:

-

Animal Model: Guinea pig.

-

Tissue: Distal ileum or gallbladder.

-

Physiological Salt Solution (Krebs-Henseleit Solution): NaCl (118 mM), KCl (4.7 mM), CaCl2 (2.5 mM), MgSO4 (1.2 mM), KH2PO4 (1.2 mM), NaHCO3 (25 mM), and glucose (11.1 mM). The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

Agonist: Acetylcholine or a stable analogue such as carbachol or methacholine.

-

Antagonist: this compound.

-

Apparatus: Isolated organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum (approximately 2-3 cm) or the entire gallbladder is carefully dissected and placed in a petri dish containing Krebs-Henseleit solution. The tissue is cleaned of any adhering mesenteric or fatty tissue.

-

Mounting: The prepared tissue is mounted in the organ bath chamber. One end is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isometric force transducer via a silk thread.

-

Equilibration: The tissue is allowed to equilibrate for a period of 60 minutes under a resting tension of approximately 1 gram. During this period, the physiological salt solution is replaced every 15 minutes.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (e.g., acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

-

Antagonist Incubation: The tissue is washed, and a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 30 minutes) to reach equilibrium.

-

Second Agonist Concentration-Response Curve: In the presence of this compound, a second cumulative concentration-response curve for the agonist is generated.

-

Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of this compound is indicative of competitive antagonism. The dose-ratio is calculated, and a Schild plot analysis can be performed to determine the pA2 value.

Visualizing the Experimental Workflow

Caption: Workflow for Isolated Organ Bath Experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for specific muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for M2 and M3 muscarinic receptors.

Materials:

-

Receptor Source: Cell lines stably expressing human M2 or M3 muscarinic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS).

-

Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Apparatus: Scintillation counter.

Procedure:

-

Membrane Preparation: Membranes from the receptor-expressing cells are prepared by homogenization and centrifugation.

-

Assay Setup: In a series of tubes, a constant concentration of the radioligand ([3H]-NMS) and a constant amount of the cell membrane preparation are added.

-

Competition: Increasing concentrations of unlabeled this compound are added to the tubes.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Conclusion

This compound exerts its therapeutic effect on smooth muscle by acting as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype. This antagonism blocks the initiation of the Gq-protein coupled signaling cascade, preventing the production of IP3 and the subsequent release of intracellular calcium, which is essential for muscle contraction. The quantitative analysis of its antagonistic potency, through techniques such as isolated organ bath studies and radioligand binding assays, provides a robust framework for understanding its pharmacological profile. This detailed mechanistic understanding is crucial for the rational development and clinical application of this compound and other antispasmodic agents targeting the muscarinic system.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Timepidium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent used as an antispasmodic.[1] Its primary application is in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1] The presence of a quaternary nitrogen in its structure prevents it from crossing the blood-brain barrier, thereby minimizing central nervous system side effects.[1][2] This guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of this compound.

Chemical Structure and Properties

This compound is a quaternary ammonium compound with a complex heterocyclic structure.[3]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide | [2] |

| CAS Number | 35035-05-3 | [2][4] |

| Molecular Formula | C₁₇H₂₂BrNOS₂ | [2][4][5][6] |

| Molecular Weight | 400.40 g/mol | [4] |

| Canonical SMILES | C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] | [2][5] |

| InChI Key | QTSXMEPZSHLZFF-UHFFFAOYSA-M | [5] |

| Appearance | Colorless crystals | [4] |

| Melting Point | 198-200 °C | [4] |

| Therapeutic Category | Antispasmodic, Antimuscarinic | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 5-hydroxynicotinic acid.[7] The key steps involve esterification, methylation, reduction of the pyridine ring, and subsequent reactions to build the final molecule.

Synthesis Pathway

The overall synthetic route is depicted in the diagram below.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following experimental protocol is based on the manufacturing process described in the literature.[7]

Step 1: Synthesis of Methyl 5-hydroxynicotinate

-

Dissolve 120 g of 5-hydroxynicotinic acid in 1 liter of methanol.

-

Saturate the solution with dry hydrogen chloride gas at 0°C.

-

Reflux the solution for 2 hours.

-

Concentrate the solution to dryness.

-

Dissolve the resulting residue in water and neutralize with sodium bicarbonate.

-

Collect the precipitated crystals by filtration, wash with water, and dry.

-

This yields 126 g of methyl 5-hydroxynicotinate (Yield: 93%).[7]

Step 2: Synthesis of Methyl 5-methoxynicotinate and Subsequent Hydrogenation

-

Suspend 460 g of methyl 5-hydroxynicotinate and 621 g of potassium carbonate in 200 ml of a 4:1 tetrahydrofuran-methanol mixture.

-

Add 1,134 g of dimethyl sulfate dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Stir the mixture overnight at the same temperature and then filter.

-

Concentrate the filtrate to dryness.

-

Mix the residue with 1.6 liters of methanol and 280 ml of Raney-nickel.

-

Hydrogenate the mixture overnight in an autoclave at room temperature and a pressure of 85 atmospheres.

-

Add an additional 200 g of Raney-nickel to the reaction mixture.

-

Adjust the pH to 9.5 with triethylamine and continue hydrogenation for 20 hours in an autoclave at 70°C and a pressure of 100 atmospheres.

-

Add potassium carbonate and a small amount of ice to the reaction mixture to bring the pH to 11.

-

Extract the mixture with ether.

-

Dry the ether layer and then filter.

-

Evaporate the filtrate to remove the ether.

-

The resulting residue is then distilled under reduced pressure to yield the intermediate product.

Note: The source material does not fully detail the final steps to convert the hydrogenated intermediate into this compound. This would likely involve a Grignard reaction with 2-thienylmagnesium bromide followed by quaternization with methyl bromide.

Purification

The final product, this compound, can be purified by recrystallization from a mixture of acetone and ether to yield colorless crystals.[4]

Quantitative Data Summary

Table 2: Synthesis Yield and Physical Properties

| Step/Product | Parameter | Value | Reference |

| Step 1 | Product | Methyl 5-hydroxynicotinate | [7] |

| Yield | 93% | [7] | |

| Melting Point | 184-186 °C | [7] | |

| Final Product | Product | This compound | [4] |

| Recrystallization Solvent | Acetone/Ether | [4] | |

| Melting Point | 198-200 °C | [4] |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a step-by-step synthesis protocol for this compound. The synthesis is a multi-stage process involving esterification, methylation, and high-pressure hydrogenation, culminating in the formation of the active pharmaceutical ingredient. The provided data and protocols are intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. CAS 35035-05-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [drugfuture.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound, (S)- | C17H22BrNOS2 | CID 76963416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 35035-05-3 [amp.chemicalbook.com]

Timepidium Bromide: A Technical Guide to Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized primarily for its antispasmodic properties in the gastrointestinal tract. Its therapeutic effect is mediated through the blockade of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the available data on the selectivity of this compound for the five muscarinic receptor subtypes (M1-M5). While comprehensive binding affinity data across all subtypes remains limited in publicly accessible literature, functional assay data provides valuable insights into its antagonist potency and suggests a degree of selectivity. This document summarizes the key quantitative data, details the experimental methodologies employed in these assessments, and outlines the relevant signaling pathways.

Introduction to this compound

This compound, with the IUPAC name 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, is a quaternary ammonium anticholinergic compound.[1] Its quaternary structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1] Clinically, it is employed in the treatment of visceral spasms and pain associated with various gastrointestinal disorders.[2] The mechanism of action for its therapeutic effects lies in its ability to antagonize muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle.[3][4]

Muscarinic Receptor Subtypes and Signaling

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and are found in various tissues, including smooth muscle, cardiac muscle, and glands.[5] There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distribution and signaling pathways, which are critical for determining the physiological and pharmacological effects of muscarinic ligands.

-

M1, M3, and M5 Receptors: These subtypes typically couple through Gq/11 proteins, activating phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a primary driver of smooth muscle contraction.

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels can indirectly lead to smooth muscle contraction by reducing the activity of protein kinase A (PKA), which normally promotes relaxation.

The following diagram illustrates the canonical signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors.

Quantitative Analysis of Muscarinic Receptor Selectivity

A key study investigated the effects of this compound on the isolated guinea pig gallbladder, a tissue rich in M3 muscarinic receptors.[6] The study determined the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Compound | Tissue | Agonist | pA2 Value | Reference |

| This compound | Isolated Guinea Pig Gallbladder | Methacholine | 8.44 | [6] |

| Atropine (Reference) | Isolated Guinea Pig Gallbladder | Methacholine | 9.11 | [6] |

| Hyoscine-N-butylbromide (Reference) | Isolated Guinea Pig Gallbladder | Methacholine | 7.55 | [6] |

Table 1: Functional Antagonist Potency (pA2) of this compound and Reference Compounds.

These results indicate that this compound is a potent muscarinic antagonist, approximately 7-fold more potent than hyoscine-N-butylbromide and about 5-fold less potent than atropine in this experimental setup.[6]

Further comparative studies on visceral smooth muscles and digestive juice secretion provide qualitative insights into its selectivity profile. In dogs, this compound's inhibition of gastrointestinal motility was comparable to atropine and more potent than hyoscine-N-butylbromide.[7] Conversely, its inhibitory effect on salivary secretion was significantly weaker than that of atropine, suggesting a potential selectivity for gastrointestinal smooth muscle (predominantly M3 receptors) over salivary glands (also largely M3-mediated).[7] The mydriatic activity of this compound in mice was the weakest among the tested compounds, further suggesting a degree of tissue selectivity.[7]

For comparative purposes, a study on the structurally related compound, Tiquizium bromide, using a radioligand binding assay, revealed the following pKi values: M1 = 8.70, M2 = 8.94, and M3 = 9.11. These values suggest a slight selectivity for the M3 receptor subtype. While not directly applicable to this compound, this information on a similar chemical entity may offer some context.

Experimental Protocols

The determination of antagonist potency and selectivity relies on robust and well-defined experimental methodologies. Below are detailed descriptions of the protocols relevant to the data presented.

Functional Antagonism Assay (pA2 Determination)

This protocol outlines the methodology used to determine the pA2 value of this compound in isolated guinea pig gallbladder.[6]

Detailed Steps:

-

Tissue Preparation: Guinea pigs are euthanized, and the gallbladder is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) at room temperature.

-

Mounting: The isolated gallbladder is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes), with regular washing.

-

Agonist Concentration-Response Curve (CRC): A cumulative concentration-response curve to an agonist, such as methacholine, is generated to establish a baseline contractile response.

-

Antagonist Incubation: After washing out the agonist, the tissue is incubated with a specific concentration of the antagonist (this compound) for a predetermined time to allow for equilibrium.

-

Second Agonist CRC: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.

-

Data Analysis: The rightward shift in the agonist CRC caused by the antagonist is measured. This procedure is repeated with several different concentrations of the antagonist. The data are then analyzed using a Schild plot to calculate the pA2 value.

Radioligand Binding Assay (Hypothetical for this compound)

While specific binding data for this compound is not available, the following is a generalized protocol for a competitive radioligand binding assay, which would be the standard method to determine the Ki values for each muscarinic receptor subtype.

Detailed Steps:

-

Receptor Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK cells) that have been stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) and a range of concentrations of the unlabeled competing ligand (this compound).

-

Separation: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the cell membranes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

This compound is a potent muscarinic receptor antagonist with established clinical use as a gastrointestinal antispasmodic. The available functional data, particularly the pA2 value of 8.44 in guinea pig gallbladder, confirms its significant antagonist activity. Qualitative observations from in vivo studies suggest a degree of selectivity for gastrointestinal smooth muscle over salivary glands and the eye. However, a comprehensive understanding of its selectivity profile across the five muscarinic receptor subtypes is currently hampered by the lack of publicly available quantitative binding affinity data (Ki values). Further research employing radioligand binding assays with cell lines expressing individual human muscarinic receptor subtypes is necessary to fully elucidate the selectivity of this compound and to better correlate its pharmacological profile with its clinical effects. Such data would be invaluable for drug development professionals seeking to design new muscarinic antagonists with improved selectivity and therapeutic indices.

References

- 1. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Timepidium Bromide: A Technical Overview

Abstract

Timepidium bromide, a quaternary ammonium antimuscarinic agent, has been a valuable therapeutic option for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders for several decades. This technical guide provides an in-depth overview of the discovery and development history of this compound, with a focus on its synthesis, pharmacological characterization, and clinical evaluation. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in structured tables and illustrating relevant pathways and workflows through detailed diagrams.

Introduction: The Quest for a Selective Antispasmodic

The development of this compound originated from the pursuit of a potent anticholinergic agent with high efficacy in suppressing gastrointestinal smooth muscle spasms and relatively fewer systemic side effects compared to older antimuscarinics like atropine. Researchers at Tanabe Seiyaku Co., Ltd. (now part of Mitsubishi Tanabe Pharma Corporation) in Japan led the discovery and development efforts in the early 1970s. The primary goal was to create a peripherally acting agent, which, due to its quaternary ammonium structure, would have limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.

Chemical Synthesis and Discovery

This compound, chemically known as 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, was first synthesized by a team of researchers led by M. Kawazu. The synthesis and chemical properties of a series of piperidine derivatives, including the compound that would become this compound (initially coded as SA-504), were detailed in a patent filed in the early 1970s.

Experimental Protocol: Synthesis of this compound

While the full detailed protocol from the original patent is not publicly available, the general synthetic scheme can be inferred from the chemical structure and related literature. A plausible synthetic route would involve the following key steps:

-

Preparation of the Piperidine Ring System: Synthesis of the core 5-methoxy-piperidine structure.

-

Introduction of the Di-2-thienylmethylene Moiety: A condensation reaction, likely a Knoevenagel or similar reaction, between the piperidine derivative and a suitable di-2-thienyl ketone precursor.

-

Quaternization: Reaction of the resulting tertiary amine with methyl bromide to introduce the quaternary ammonium group, yielding this compound.

Further purification would be achieved through recrystallization to obtain the final crystalline product.

Caption: A logical workflow for the synthesis of this compound.

Preclinical Pharmacological Evaluation

A series of seminal preclinical studies were conducted by Tamaki and colleagues in the early 1970s to elucidate the pharmacological profile of this compound (SA-504). These studies were crucial in establishing its mechanism of action and its selectivity for the gastrointestinal tract.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine to these receptors on smooth muscle cells and secretory glands in the gastrointestinal tract, it inhibits cholinergic stimulation, leading to a reduction in smooth muscle contractility and secretions.

Caption: Signaling pathway of muscarinic receptor antagonism by this compound.

In Vivo and In Vitro Pharmacological Studies

The primary preclinical investigations involved in vivo studies in dogs and cats, as well as in vitro experiments on isolated smooth muscle preparations. These studies compared the activity of this compound with atropine sulfate and hyoscine-N-butylbromide.

Experimental Protocol: Evaluation of Antispasmodic Activity (In Vivo)

A detailed protocol from the original publications is not publicly accessible. However, a general methodology for such studies would typically involve:

-

Animal Model: Anesthetized dogs or cats.

-

Measurement of GI Motility: Recording of spontaneous and agonist-induced contractions of the stomach, jejunum, and colon using methods like balloon manometry or strain gauge transducers.

-

Drug Administration: Intravenous administration of this compound, atropine, and hyoscine-N-butylbromide at various doses.

-

Data Analysis: Calculation of the dose required to produce a 50% inhibition (ED50) of smooth muscle contractions.

Table 1: Comparative Antispasmodic Activity of this compound in Animal Models

| Organ/Stimulus | Animal Model | This compound (SA-504) Activity | Comparator Activity (Atropine) | Comparator Activity (Hyoscine-N-butylbromide) | Reference |

| Spontaneous Gastric Motility | Cat | Approximately 1/4th of Atropine | 4x more potent than this compound | Roughly equipotent to this compound | Tamaki et al., 1972 |

| Vagal-Stimulated Gastric Contraction | Cat | Approximately 1/4th of Atropine | 4x more potent than this compound | Roughly equipotent to this compound | Tamaki et al., 1972 |

| Spontaneous Jejunal Motility | Cat | More potent than on the stomach | Similar potency across GI tract | More potent than on the stomach | Tamaki et al., 1972 |

| Bethanechol-Induced GI Motility | Dog | Roughly equipotent to Atropine | Roughly equipotent to this compound | Weaker than this compound | Tamaki & Saito, 1978 |

| Spontaneous Urinary Bladder Motility | Cat | Weaker than on the stomach | Potent inhibition | Weaker than Atropine | Tamaki et al., 1972 |

| Bethanechol-Induced Gastric Acid Secretion | Dog | Weaker than Atropine | More potent than this compound | Weaker than this compound | Tamaki & Saito, 1978 |

| Salivary Secretion | Dog | Much weaker than Atropine | Potent inhibition | Much weaker than Atropine | Tamaki & Saito, 1978 |

Note: The table summarizes qualitative and semi-quantitative data from available abstracts. Precise ED50 values are not available in the accessed literature.

The preclinical data indicated that this compound possessed potent antispasmodic activity, particularly in the gastrointestinal tract, with a favorable profile of reduced activity on the urinary bladder and salivary glands compared to atropine.

Clinical Development and Efficacy

Following promising preclinical results, this compound entered clinical development for the treatment of visceral pain and spasms associated with conditions such as gastritis, gastric and duodenal ulcers, enteritis, and cholecystopathies.

Clinical Trials

Information on the specific design and outcomes of early clinical trials is limited in publicly available databases. However, a double-blind controlled trial was conducted in 1974 to evaluate the efficacy of this compound for abdominal pain in gastrointestinal diseases. While the full results of this trial are not readily accessible, the subsequent approval and long-term clinical use of this compound suggest a positive outcome.

Table 2: Overview of this compound Clinical Use

| Indication | Typical Adult Dosage | Route of Administration | Common Adverse Effects |

| Gastritis, Gastric/Duodenal Ulcer, Enteritis | 30 mg, three times daily | Oral | Dry mouth, constipation, visual accommodation disturbance |

| Cholecystopathy, Cholelithiasis | 30 mg, three times daily | Oral | Drowsiness, dizziness |

| Post-cholecystectomy syndrome | 30 mg, three times daily | Oral | Headache, palpitations |

| Biliary Dyskinesia | 30 mg, three times daily | Oral | Rash, urination difficulty |

Note: This information is based on prescribing information and may vary by region.

Conclusion

The discovery and development of this compound represent a classic example of targeted drug design aimed at improving the therapeutic index of an established drug class. Through chemical modification to create a peripherally acting quaternary ammonium compound, researchers at Tanabe Seiyaku successfully developed an effective antispasmodic with a reduced side effect profile compared to its predecessors. While detailed protocols and quantitative data from the original studies are not fully accessible in modern databases, the available literature clearly outlines a logical and successful drug development pathway, from chemical synthesis and rigorous preclinical pharmacological evaluation to its establishment as a valuable agent in the management of gastrointestinal hypermotility and associated pain. Further research into its potential anti-inflammatory properties could open new avenues for this well-established therapeutic.

Timepidium Bromide (CAS 35035-05-3): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physicochemical, pharmacological, and pharmacokinetic properties of Timepidium bromide. It includes available data on its mechanism of action, experimental observations, and methodologies for its study.

Physicochemical Properties

This compound is a quaternary ammonium anticholinergic agent. Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 35035-05-3 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₂BrNOS₂ | [1][2][5][6] |

| Molecular Weight | 400.4 g/mol | [1][2][5] |

| Melting Point | 198-200 °C | [1][4][7] |

| Solubility | Soluble in DMSO | [7] |

| Appearance | Colorless crystals | [1] |

A hydrated form, this compound Hydrate (CAS 116383-38-1), is also known, with a molecular formula of C₁₇H₂₄BrNO₂S₂ and a molecular weight of 418.4 g/mol .[8]

Pharmacological Properties

This compound functions as a peripherally acting anticholinergic agent, specifically a muscarinic receptor antagonist.[2][9][10] Its quaternary nitrogen structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2]

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells and other tissues.[10] By blocking these receptors, it inhibits the effects of parasympathetic nerve stimulation, leading to smooth muscle relaxation, particularly in the gastrointestinal tract.[3][10] This antispasmodic effect makes it effective in treating conditions characterized by visceral spasms.[9][11]

The signaling pathway for muscarinic receptor activation, which is inhibited by this compound, is depicted below.

Caption: Muscarinic receptor signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Effects

Studies in animal models have demonstrated the effects of this compound on various smooth muscle tissues and secretions:

-

Gastrointestinal Motility: In dogs, this compound inhibits both spontaneous and bethanechol-induced motility of the gastrointestinal tract. Its potency is comparable to atropine and greater than hyoscine-N-butylbromide.[5]

-

Gallbladder: It exhibits an inhibitory effect on gallbladder motility similar to atropine and hyoscine-N-butylbromide.[5]

-

Urinary Bladder: The inhibitory effect on spontaneous urinary bladder motion is somewhat weaker than that of atropine and hyoscine-N-butylbromide.[5]

-

Gastric Acid Secretion: this compound inhibits bethanechol-induced gastric acid secretion more potently than hyoscine-N-butylbromide but less potently than atropine.[5]

-

Salivary, Pancreatic, and Biliary Secretion: It has a much weaker inhibitory effect on salivary secretion compared to atropine and little significant effect on pancreatic and biliary secretions in rats.[5]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been described qualitatively. It is absorbed orally, undergoes first-pass metabolism in the liver, and is excreted via the kidneys.[10] The quaternary ammonium structure suggests that its absorption may be limited.

Experimental Protocols

Receptor Binding Assay (General Protocol)

This type of assay is used to determine the binding affinity of this compound to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

-

Receptor Preparation: Cell membranes expressing specific human muscarinic receptor subtypes (e.g., M1, M2, M3) are prepared from cultured cell lines (e.g., CHO, HEK293).

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competitive Binding:

-

A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist (e.g., atropine).

-

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: General workflow for a competitive radioligand receptor binding assay.

Isolated Smooth Muscle Contraction Assay (General Protocol)

This ex vivo assay assesses the functional antagonist activity of this compound on smooth muscle tissue.

Objective: To determine the potency of this compound in inhibiting agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat bladder) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Transducer Setup: One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol, acetylcholine) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a defined period.

-

Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.

Caption: Workflow for an isolated smooth muscle contraction assay.

Conclusion

This compound is a peripherally acting muscarinic receptor antagonist with established antispasmodic properties, particularly in the gastrointestinal tract. While its basic physicochemical and pharmacological profiles are documented, there is a notable lack of publicly available, detailed quantitative data on its receptor subtype selectivity and pharmacokinetics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these properties and better characterize the therapeutic potential of this compound. Further research is warranted to elucidate the specific binding affinities and a complete pharmacokinetic profile to support its continued development and clinical application.

References

- 1. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. [Pharmacological actions of this compound on the motility of visceral smooth muscles and the secretion of digestive juice in experimental animals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacometrics, Physiologically Based Pharmacokinetics, Quantitative Systems Pharmacology—What's Next?—Joining Mechanistic and Epidemiological Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]

Pharmacokinetics and first-pass metabolism of Timepidium bromide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms associated with various gastrointestinal disorders. As a quaternary ammonium compound, its structure inherently influences its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and first-pass metabolism of this compound, drawing from available scientific literature. Due to the limited availability of recent, detailed quantitative data, this guide also highlights the foundational studies that have shaped our understanding of this compound and identifies areas where further research is warranted.

Introduction

This compound is a muscarinic receptor antagonist that exerts its therapeutic effects by reducing smooth muscle contractions in the gastrointestinal tract. Its quaternary nitrogen structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. A critical aspect of the pharmacokinetic profile of this compound is its significant first-pass metabolism in the liver, which substantially impacts its oral bioavailability. Understanding the intricacies of its metabolic fate is paramount for optimizing its therapeutic use and for the development of future drug delivery systems.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound are not extensively reported in recent, readily accessible literature. Foundational studies were conducted in the 1970s, and while these are cited, their detailed data are not widely available. This section summarizes the qualitative understanding of this compound's pharmacokinetics.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. However, its quaternary ammonium structure, which makes it a charged molecule, generally leads to variable and incomplete absorption.

Distribution

Once absorbed, this compound is distributed into systemic circulation. Its peripheral action suggests that it primarily distributes to tissues outside of the central nervous system.

Metabolism

This compound undergoes extensive first-pass metabolism, primarily in the liver. This presystemic elimination is a major determinant of its oral bioavailability. The specific cytochrome P450 (CYP) enzymes and other metabolic pathways involved in its biotransformation have not been extensively elucidated in recent literature. Foundational metabolic studies were reported by Sugihara and Taga in 1977, though the specifics of the metabolic products are not detailed in currently available resources.

Excretion

The routes and extent of excretion of this compound and its metabolites have been described in early studies by Yoshikawa in 1977. However, a detailed breakdown of urinary versus fecal excretion of the parent drug and its metabolites is not available in the contemporary literature.

First-Pass Metabolism

The first-pass effect is a critical consideration for orally administered this compound. This process significantly reduces the concentration of the active drug that reaches systemic circulation.

General Workflow for a First-Pass Metabolism Study

The following diagram illustrates a generalized experimental workflow for investigating the first-pass metabolism of a compound like this compound.

Caption: Generalized workflow for assessing first-pass metabolism.

Experimental Protocols

Detailed experimental protocols for the original pharmacokinetic and metabolism studies on this compound are not available in the searched literature. However, this section outlines standard methodologies that would be employed in contemporary studies to elucidate the ADME properties of a similar compound.

In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats)

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Intravenous (IV) administration of this compound (e.g., 1 mg/kg) via the tail vein to determine systemic clearance and volume of distribution.

-

Oral gavage administration of this compound (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

-

-

Sample Collection: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral).

In Vitro Metabolism Studies

-

Test Systems:

-

Pooled human liver microsomes (HLM) to investigate phase I (e.g., CYP-mediated) metabolism.

-

Cryopreserved human hepatocytes to study both phase I and phase II metabolism.

-

-

Incubation: this compound is incubated with the test systems in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).

-

Metabolite Identification: Samples are analyzed by high-resolution LC-MS/MS to detect, identify, and structurally characterize metabolites.

-

Reaction Phenotyping: To identify the specific enzymes responsible for metabolism, this compound is incubated with a panel of recombinant human CYP enzymes or with HLM in the presence of specific chemical inhibitors for different CYP isoforms.

Data Presentation

Due to the absence of specific quantitative data from the literature search, the following tables are presented as templates that would be used to summarize pharmacokinetic data once it becomes available.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)

| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | N/A | Data not available |

| Tmax (h) | N/A | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

| CL (L/h/kg) | Data not available | N/A |

| Vd (L/kg) | Data not available | N/A |

| F (%) | N/A | Data not available |

Table 2: In Vitro Metabolic Stability of this compound (Template)

| Test System | Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Human Hepatocytes | Data not available | Data not available |

| Rat Hepatocytes | Data not available | Data not available |

Metabolic Pathways

The precise metabolic pathways of this compound are not well-documented in the available literature. As a quaternary ammonium compound with thiophene rings, potential metabolic transformations could include N-dealkylation, oxidation of the thiophene ring, and ether cleavage, followed by conjugation reactions.

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound based on common metabolic reactions for similar chemical structures.

Caption: Hypothetical metabolic pathway for this compound.

Conclusion and Future Directions

This compound is an established anticholinergic agent whose clinical use is influenced by its pharmacokinetic profile, particularly its extensive first-pass metabolism. This guide has synthesized the available qualitative information and provided a framework for the type of data and experimental approaches necessary for a comprehensive understanding of its ADME properties. There is a clear need for modern, detailed pharmacokinetic and metabolism studies on this compound to be published in accessible literature. Such studies, employing current bioanalytical techniques, would provide valuable quantitative data to inform optimal clinical use and guide the development of novel formulations with improved bioavailability. Researchers are encouraged to revisit the foundational studies and to conduct new investigations to fill the existing knowledge gaps.

Timepidium Bromide: A Technical Overview of its Preclinical Effects on Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent investigated for its potential therapeutic applications in disorders characterized by gastrointestinal hypermotility and smooth muscle spasms. As a quaternary ammonium compound, its systemic absorption is limited, which is anticipated to minimize central nervous system side effects. This technical guide provides a comprehensive review of the preclinical data on the effects of this compound on gastrointestinal motility, with a focus on its mechanism of action, quantitative in vivo and in vitro data, and detailed experimental methodologies.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects primarily through the competitive antagonism of muscarinic acetylcholine receptors in the gastrointestinal tract.[1] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, stimulates smooth muscle contraction and glandular secretions by binding to these receptors. By blocking the action of acetylcholine, this compound leads to a reduction in gastrointestinal smooth muscle tone and motility.[1]

The primary signaling pathway affected by this compound is the Gq-protein coupled pathway associated with M3 muscarinic receptors on smooth muscle cells.

While the primary target is understood to be muscarinic receptors, specific binding affinities of this compound for the different subtypes (M1, M2, M3) have not been extensively reported in publicly available literature. The pA2 value, a measure of antagonist potency, was determined to be 8.44 in isolated guinea pig gallbladder against methacholine-induced contractions, indicating a high antagonistic activity.[1]

Preclinical Efficacy in Models of Gastrointestinal Motility

Preclinical studies have been conducted to evaluate the effects of this compound on various aspects of gastrointestinal motility, including in vitro smooth muscle contraction and in vivo transit.

In Vitro Studies

In isolated tissue preparations, this compound has demonstrated potent antispasmodic activity.

Table 1: In Vitro Anticholinergic Activity of this compound

| Tissue Preparation | Agonist | Parameter | Value | Comparative Potency |

| Guinea Pig Gallbladder | Methacholine | pA2 | 8.44 | 1/5 to 1/6 that of Atropine; 7 times more potent than Hyoscine-N-butylbromide |

| Guinea Pig Sphincter of Oddi | Acetylcholine | - | - | 1/4 that of Atropine; 3 times more potent than Hyoscine-N-butylbromide |

Data sourced from a study on isolated guinea pig gallbladder and sphincter of Oddi.[1]

These findings indicate that this compound is a potent antagonist of muscarinic receptor-mediated contractions in gastrointestinal smooth muscle, with a potency intermediate to that of atropine and hyoscine-N-butylbromide.

In Vivo Studies

A key preclinical study in dogs investigated the effects of this compound on both spontaneous and bethanechol-induced gastrointestinal motility. The study reported that this compound inhibited motility in various regions of the gastrointestinal tract. The activity of this compound was observed to be nearly equivalent to that of atropine and more potent than hyoscine-N-butylbromide.[2] However, specific quantitative data from this in vivo study, such as the percentage of inhibition or effective doses, are not detailed in the available abstract.

Experimental Protocols

To facilitate further research and comparative analysis, this section outlines the standard experimental methodologies employed in the preclinical evaluation of compounds affecting gastrointestinal motility.

Isolated Tissue Preparations (e.g., Guinea Pig Ileum/Gallbladder)

This in vitro method assesses the direct effect of a compound on smooth muscle contractility.

Protocol Details:

-

Tissue Preparation: A segment of the guinea pig ileum or the entire gallbladder is dissected and placed in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs solution), bubbled with a 95% O2/5% CO2 gas mixture.

-

Tension and Equilibration: The tissue is attached to a force transducer and allowed to equilibrate under a resting tension for a specified period.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated by the stepwise addition of a muscarinic agonist (e.g., acetylcholine or methacholine).

-

Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a specific concentration of this compound for a predetermined time.

-

Re-evaluation of Agonist Response: The concentration-response curve to the agonist is re-established in the presence of this compound.

-

Data Analysis: The rightward shift of the concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist's potency.

In Vivo Gastrointestinal Transit (Charcoal Meal Assay)

This assay measures the propulsive motility of the small intestine.

Protocol Details:

-

Animal Preparation: Rodents (typically mice or rats) are fasted overnight with free access to water.

-

Drug Administration: Animals are treated with this compound or a vehicle control at a predetermined time before the administration of the charcoal meal.

-

Charcoal Meal Administration: A suspension of activated charcoal (e.g., 5% in a 10% gum acacia solution) is administered orally.

-

Transit Time: After a specific period, the animals are euthanized, and the small intestine is carefully dissected.

-

Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.

-

Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal.

Conclusion

Preclinical evidence indicates that this compound is a potent anticholinergic agent with significant inhibitory effects on gastrointestinal smooth muscle motility. Its efficacy has been demonstrated in both in vitro and in vivo models, with a potency comparable to or greater than other established antispasmodic agents. The primary mechanism of action is the antagonism of muscarinic receptors, leading to a reduction in smooth muscle contractility. While existing data provides a strong foundation for its therapeutic potential, further research is warranted to fully elucidate its binding profile at muscarinic receptor subtypes and to obtain more extensive quantitative in vivo data on its effects on gastric emptying and intestinal transit. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development and clinical application of this compound.

References

- 1. Effects of this compound, hyoscine-N-butylbromide and atropine on the isolated guinea pig gallbladder and sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacological actions of this compound on the motility of visceral smooth muscles and the secretion of digestive juice in experimental animals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of Timepidium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders. Its mechanism of action centers on the competitive antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle contractions and glandular secretions in the gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular and pharmacological properties of this compound, including its chemical characteristics, mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a quaternary ammonium compound. This structural feature is critical to its pharmacological profile, as the permanent positive charge on the nitrogen atom restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1][2] The key chemical and physical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C17H22BrNOS2 | [1][3][4] |

| Molecular Weight | 400.40 g/mol | [3][4] |

| IUPAC Name | 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide | [1] |

| CAS Number | 35035-05-3 | [1][4] |

| Appearance | Colorless crystals | [4] |

| Melting Point | 198-200 °C | [4] |

| Solubility | Soluble in acetone/ether | [4] |

A hydrated form of this compound also exists with the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C17H24BrNO2S2 | [5] |

| Molecular Weight | 418.4 g/mol | [5] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the parasympathetic nervous system, acetylcholine (ACh) is a key neurotransmitter that binds to mAChRs on various effector organs, including the smooth muscle of the gastrointestinal tract and secretory glands. This binding initiates a signaling cascade that leads to physiological responses such as muscle contraction and acid secretion.

This compound competes with ACh for the same binding sites on mAChRs, thereby inhibiting the initiation of this signaling cascade. The antagonism of M3 muscarinic receptors, which are predominantly found on smooth muscle cells and glandular tissue, is of particular importance for its therapeutic effects.

The signaling pathway inhibited by this compound is depicted below:

Experimental Protocols

The pharmacological activity of this compound can be assessed through various in vitro and in vivo experimental models. The following protocols are representative of the methodologies used to characterize its anticholinergic properties.

In Vitro Assessment of Smooth Muscle Contraction

This protocol describes a method to evaluate the inhibitory effect of this compound on acetylcholine-induced smooth muscle contraction in an isolated tissue preparation.

Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions of isolated guinea pig ileum.

Materials:

-

Guinea pig ileum

-

Krebs-Henseleit buffer solution

-

Acetylcholine chloride

-

This compound

-

Organ bath with an isometric force transducer

-

Data acquisition system

Procedure:

-

A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram.

-

Cumulative concentration-response curves to acetylcholine are generated by adding increasing concentrations of acetylcholine to the organ bath.

-

The tissue is then washed and incubated with a known concentration of this compound for 30 minutes.

-

A second cumulative concentration-response curve to acetylcholine is generated in the presence of this compound.

-

The contractile responses are recorded using an isometric force transducer, and the data are analyzed to determine the EC50 values for acetylcholine in the absence and presence of this compound.

-

The pA2 value can be calculated to quantify the antagonist potency of this compound.

In Vivo Assessment of Gastric Acid Secretion

This protocol outlines a method to assess the inhibitory effect of this compound on gastric acid secretion in an anesthetized rat model.

Objective: To evaluate the effect of this compound on basal and stimulated gastric acid secretion.

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane (anesthetic)

-

Saline solution

-

Histamine or Bethanechol (stimulants)

-

This compound

-

Surgical instruments

-

Gastric perfusion pump

-

pH meter and titrator

Procedure:

-

Rats are anesthetized with urethane.

-

A tracheotomy is performed to ensure a clear airway.

-

The stomach is exposed via a midline incision, and cannulas are inserted into the esophagus and pylorus for gastric perfusion.

-

The stomach is perfused with saline at a constant rate.

-

After a stabilization period, the gastric effluent is collected at regular intervals (e.g., 15 minutes) to measure basal acid output.

-

A stimulant (e.g., histamine or bethanechol) is administered intravenously to induce gastric acid secretion.

-

Once a stable stimulated secretion is achieved, this compound is administered intravenously.

-

Gastric effluent continues to be collected, and the acid concentration is determined by titration with NaOH to a pH of 7.0.

-

The total acid output is calculated and compared between the control (stimulated) and treatment (stimulated + this compound) periods.

Conclusion

This compound is a peripherally acting muscarinic antagonist with established efficacy in the management of gastrointestinal spasmodic conditions. Its chemical properties, particularly its quaternary ammonium structure, confer a favorable safety profile by limiting its central nervous system penetration. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation and characterization of this compound and other novel anticholinergic agents. Further research into its receptor subtype selectivity and potential modulatory effects on other signaling pathways will continue to refine our understanding of its therapeutic utility.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound [drugfuture.com]

- 5. This compound Hydrate | C17H24BrNO2S2 | CID 11954250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Timepidium Bromide: An In-Depth Technical Guide on its Potential Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available, though limited, information regarding the potential anti-inflammatory properties of Timepidium bromide. Direct, quantitative evidence and detailed experimental studies on this specific aspect of this compound are scarce in publicly accessible scientific literature. This document, therefore, also draws upon data from the structurally and functionally related compound, Tiotropium bromide, to postulate potential mechanisms and necessary experimental validations. All information derived from related compounds is explicitly identified as such and should be considered hypothetical until verified by direct experimental evidence for this compound.

Introduction to this compound

This compound is primarily recognized as a peripherally acting anticholinergic agent.[1] Its main therapeutic application is in the symptomatic relief of visceral spasms and pain associated with various gastrointestinal disorders.[1] The core mechanism of action for its approved indications is the antagonism of muscarinic acetylcholine receptors in the gastrointestinal tract, leading to reduced smooth muscle contractions and secretions.[1] While some sources mention potential anti-inflammatory properties, detailed investigations into this aspect are not well-documented.

Current State of Research on Anti-Inflammatory Properties

Postulated Anti-Inflammatory Mechanisms of Action (Based on Analogy with Tiotropium Bromide)

The anti-inflammatory effects of the related compound, Tiotropium bromide, have been attributed to its ability to modulate the function of inflammatory cells. It is plausible that this compound could exert similar effects through the following mechanisms:

-

Inhibition of Neutrophil Migration: A key event in the inflammatory cascade is the migration of neutrophils to the site of inflammation. Tiotropium bromide has been shown to reduce neutrophil migration.[2][3] This effect is thought to be mediated through the blockade of muscarinic receptors on alveolar macrophages, leading to a decrease in the release of chemotactic factors like TNF-α.[2][3]

-

Reduction of Pro-Inflammatory Cytokine Production: Chronic inflammation is often characterized by the sustained production of pro-inflammatory cytokines. Tiotropium bromide has demonstrated the ability to decrease the release of TNF-α from alveolar macrophages.[2][3]

Potential Signaling Pathways

While no direct evidence links this compound to specific anti-inflammatory signaling pathways, based on the known mechanisms of inflammation, the following pathways are critical areas for future investigation:

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for many anti-inflammatory drugs.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is another crucial pathway involved in the production of inflammatory mediators.

The following diagram illustrates a hypothetical signaling pathway for the potential anti-inflammatory action of this compound, based on its anticholinergic properties and drawing parallels with Tiotropium bromide's known effects.

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

As no quantitative data for this compound's anti-inflammatory effects are available, the following tables are provided as templates for how such data should be presented once generated through experimental studies. The values presented are purely illustrative and based on findings for Tiotropium bromide.[2][3]

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Compound | Target Cell | Stimulant | Mediator Inhibited | IC50 (nM) | Max Inhibition (%) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Tiotropium bromide (for comparison) | Alveolar Macrophage | LPS | TNF-α | ~30 | ~19% |

Table 2: In Vivo Anti-Inflammatory Effects in Animal Models

| Compound | Animal Model | Inflammatory Challenge | Measured Parameter | Dose | % Reduction vs. Control |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Tiotropium bromide (for comparison) | Murine Asthma Model | Ovalbumin | Neutrophil Infiltration | Not Specified | Significant |

Detailed Experimental Protocols (Proposed)

To rigorously evaluate the potential anti-inflammatory properties of this compound, the following experimental protocols are proposed:

In Vitro Anti-Inflammatory Assays

Objective: To determine the direct effect of this compound on the production of inflammatory mediators from immune cells.

Cell Lines:

-

RAW 264.7 (murine macrophage-like cells)

-

THP-1 (human monocytic cells), differentiated into macrophages with PMA.

-

Primary human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Culture and Stimulation: Culture the selected cell lines under standard conditions. Seed cells in 96-well plates and pre-incubate with varying concentrations of this compound for 1 hour. Stimulate inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL).

-

Quantification of Inflammatory Mediators: After 24 hours of incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Measurement: Determine the level of NO, a key inflammatory mediator, using the Griess assay.

-

-